molecular formula C8H18O2 B8424586 Octane-1,1-diol CAS No. 26762-67-4

Octane-1,1-diol

Cat. No.: B8424586
CAS No.: 26762-67-4
M. Wt: 146.23 g/mol
InChI Key: QYPUTBKHHRIDGS-UHFFFAOYSA-N
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Description

Octane-1,1-diol (C₈H₁₈O₂) is a diol with hydroxyl (-OH) groups attached to the first carbon atom of an octane chain. This article compares these analogs to infer trends and differences.

Properties

CAS No.

26762-67-4

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

octane-1,1-diol

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-6-7-8(9)10/h8-10H,2-7H2,1H3

InChI Key

QYPUTBKHHRIDGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The position of hydroxyl groups significantly influences physical properties such as melting/boiling points, solubility, and reactivity.

Compound CAS Number Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C/mmHg) Density (g/cm³) Hydroxyl Positions Key References
Octane-1,1-diol Not available C₈H₁₈O₂ 146.23 (calc.) - - - 1,1 -
Octane-1,2-diol 1117-86-8 C₈H₁₈O₂ 146.23 36–38 131–132/10 0.914 1,2
Octane-1,3-diol Not available C₈H₁₈O₂ 146.23 (calc.) - - - 1,3
1,8-Octanediol 629-41-4 C₈H₁₈O₂ 146.23 - - - 1,8

Key Observations :

  • Vicinal Diols (1,2-position) : Octane-1,2-diol has a relatively low melting point (36–38°C) and moderate boiling point under reduced pressure, likely due to intramolecular hydrogen bonding .
  • 1,3-Diols : Octane-1,3-diol forms cyclic acetals with aldehydes (e.g., acetaldehyde), producing derivatives like 2-methyl-4-pentyl-1,3-dioxane in pear fruits .
Octane-1,2-diol
  • Applications : Used in industrial and fine chemicals, particularly as a precursor for polyols and surfactants .
  • Reactivity : Vicinal diols are prone to oxidation (e.g., forming ketones or carboxylic acids) and participate in acetal/ketal formation .
Octane-1,3-diol
  • Natural Occurrence : Identified in pear fruits, where it reacts with acetaldehyde to form dioxane derivatives with (R)-configurations (>99% enantiomeric excess) .
  • Stereochemical Significance : The (R)-configuration of its derivatives highlights its role in chiral synthesis .
1,8-Octanediol
  • Applications : Primarily used in research settings, such as studying phase behavior in mixtures (e.g., with cholesterol or cyclohexane) .
Inferred Properties of this compound
  • Geminal Diols : 1,1-diols are generally less stable than vicinal or distal diols due to steric strain between adjacent hydroxyl groups. They may spontaneously dehydrate to form ketones or aldehydes.
  • Hypothetical Applications: Potential use in specialty polymers or as intermediates in organic synthesis, though stability challenges may limit practical use.

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